2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole
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Overview
Description
2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole is an organic compound that features a naphtho[2,3-d][1,3]dioxole core structure with a 4-methylbenzene-1-sulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole typically involves multiple steps. One common method includes:
Formation of the naphtho[2,3-d][1,3]dioxole core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 4-methylbenzene-1-sulfonyl group: This step often involves electrophilic aromatic substitution reactions where the sulfonyl group is introduced using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole involves its interaction with molecular targets in biological systems. The sulfonyl group can participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole
- 2-[(4-Fluorobenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole is unique due to the presence of the 4-methylbenzene-1-sulfonyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzene ring .
Properties
CAS No. |
185543-35-5 |
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Molecular Formula |
C19H16O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]benzo[f][1,3]benzodioxole |
InChI |
InChI=1S/C19H16O4S/c1-13-6-8-16(9-7-13)24(20,21)12-19-22-17-10-14-4-2-3-5-15(14)11-18(17)23-19/h2-11,19H,12H2,1H3 |
InChI Key |
RPWDUXDGGVXBDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2OC3=CC4=CC=CC=C4C=C3O2 |
Origin of Product |
United States |
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